Phytochelatin 3 structure and function
Phytochelatin 3 structure and function
An In-depth Technical Guide to Phytochelatin (B1628973) 3: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochelatins (PCs) are a family of cysteine-rich, non-proteinaceous peptides crucial for heavy metal detoxification in a wide range of organisms, including plants, fungi, nematodes, and algae.[1][2] These peptides are not primary gene products but are synthesized enzymatically.[3][4] Their general structure is (γ-glutamylcysteine)n-glycine, where 'n' typically ranges from 2 to 5, though it can extend to 11.[5] Phytochelatin 3 (PC3), corresponding to n=3, is a key oligomer in this family. This document provides a comprehensive technical overview of the structure, biosynthesis, and function of PC3, along with relevant quantitative data and experimental protocols for its study.
Structure of Phytochelatin 3
Phytochelatin 3 is a peptide with the specific structure (γ-glutamylcysteine)₃-glycine. It is derived from three units of the dipeptide γ-glutamylcysteine linked together, with a glycine (B1666218) molecule at the C-terminus.[6] The repeated γ-glutamyl linkages are a hallmark of phytochelatins and indicate their non-ribosomal synthesis pathway.[4] The presence of three cysteine residues provides the thiol groups (-SH) that are essential for its function as a metal chelator.[5][7]
Table 1: Chemical and Physical Properties of Phytochelatin 3
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₁N₇O₁₄S₃ | [8] |
| Monoisotopic Mass | 771.1874 Da | [8] |
| General Structure | (γ-Glu-Cys)₃-Gly | [6] |
Biosynthesis of Phytochelatin 3
Phytochelatins are synthesized from glutathione (B108866) (GSH) in a reaction catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[3][9] The synthesis is not constitutive but is activated by the presence of heavy metal ions such as cadmium (Cd²⁺), zinc (Zn²⁺), copper (Cu²⁺), lead (Pb²⁺), and arsenite (As(III)).[1][4][5][9][10]
The process begins with the PCS enzyme transferring the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor molecule. The acceptor can be another GSH molecule (to form PC2), or a pre-existing phytochelatin molecule (e.g., PC2 to form PC3). This sequential addition of γ-EC units generates the family of PC oligomers.[4][11]
Caption: Biosynthesis pathway of Phytochelatin 3 from glutathione, activated by heavy metals.
Function in Metal Detoxification
The primary function of PC3 is the chelation and detoxification of heavy metals.[1][2] The sulfhydryl groups of its three cysteine residues act as high-affinity binding sites for metal ions.[5][7] Upon binding, PC3 forms stable complexes with metals like cadmium and arsenic.[3][7]
This process is a critical defense mechanism for the cell. By sequestering toxic metal ions, PC3 prevents them from interacting with and damaging essential cellular components like enzymes and structural proteins. The PC3-metal complexes are then transported, often into the plant cell vacuole, for safe storage and compartmentalization, effectively removing the toxic ions from the cytosol.[1][12]
Caption: Cellular workflow for heavy metal detoxification involving Phytochelatin 3.
Quantitative Data Summary
Quantitative analysis is essential for understanding the dynamics of PC3 synthesis and function. Key parameters include enzyme kinetics, metal-binding stoichiometry, and analytical detection limits.
Table 2: Phytochelatin Synthase (PCS) Properties
| Parameter | Organism | Value | Condition | Source |
| Kₘ for Glutathione | Silene cucubalus | 6.7 mM | - | [9] |
| Metal Activators | Silene cucubalus | Cd²⁺ > Ag⁺, Bi³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Hg²⁺, Au⁺ | In vitro assay | [9] |
Table 3: Metal-Phytochelatin Complex Stoichiometry
| Complex | Ratio | Method/Observation | Source |
| γ-EC:Cd²⁺ | 2:1 | Molar ratio in newly formed complex | [9] |
| SH:As | ~3:1 | Ratio in cell-free extracts of arsenite-treated cells | [10] |
| Zn(II):PC3 | 1:1 | Spectroscopic data indicates exclusive formation of equimolar complexes | [13] |
Table 4: Analytical Parameters for PC3 Quantification
| Parameter | Method | Value | Source |
| Linear Range | HPLC | 1.33 µmol/L – 6.66 mmol/L | [14] |
| Limit of Detection (LOD) | HPLC | 0.1 µmol | [14] |
| Limit of Quantitation (LOQ) | HPLC | 0.5 µmol | [14] |
| Recovery | HPLC | > 85% | [14] |
Experimental Protocols
Protocol: Quantification of PC3 in Plant Tissue via HPLC
This protocol outlines a standard method for extracting and quantifying PC3 from plant tissues exposed to heavy metal stress, adapted from methodologies described in the literature.[10][14]
1. Sample Preparation and Exposure: a. Grow plant seedlings (e.g., Arabidopsis thaliana) in a suitable sterile medium (e.g., Murashige-Skoog). b. After a set growth period (e.g., 7 days), transfer seedlings to a medium containing the heavy metal of interest (e.g., 5 µM CdCl₂) for a specified duration (e.g., 7 days).[15] Use a control group with no added metal. c. Harvest plant tissues (roots and shoots separately), rinse thoroughly with deionized water, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.
2. Thiol Extraction: a. Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. b. Weigh the frozen powder and add 5 volumes of extraction buffer (e.g., 0.1% (v/v) trifluoroacetic acid (TFA) containing 10 mM diethylenetriaminepentaacetic acid (DTPA)).[16] c. Homogenize the sample thoroughly (e.g., using a sonicator or tissue lyser) while keeping it on ice. d. Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[14] e. Carefully collect the supernatant, which contains the thiol peptides.
3. Derivatization (Optional but Recommended for Fluorescence Detection): a. For fluorescent detection, derivatize the thiol groups. Mix the supernatant with a labeling agent like monobromobimane (B13751) (mBBr) in a suitable buffer (e.g., HEPES with EDTA) and incubate in the dark.[11] b. Stop the reaction by acidification (e.g., with methanesulfonic acid).
4. HPLC Analysis: a. Analyze the derivatized or underivatized extract using a reverse-phase HPLC system. b. Column: C18 column. c. Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA).[11] d. Detection: UV detector (for underivatized thiols, ~210-220 nm) or a fluorescence detector (for derivatized thiols).[16] e. Quantification: Run a standard curve using purified PC3 standards of known concentrations (e.g., 1.33 µmol/L to 6.66 mmol/L).[14] Identify the PC3 peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration based on the peak area and the standard curve.
Caption: Workflow for quantifying PC3 in plant tissue using HPLC.
References
- 1. Phytochelatin - Wikipedia [en.wikipedia.org]
- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Phytochelatin 3, PC3 - 1 mg [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - Phytochelatin 3 (C26H41N7O14S3) [pubchemlite.lcsb.uni.lu]
- 9. pnas.org [pnas.org]
- 10. Detoxification of Arsenic by Phytochelatins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Phytochelatin Synthase has Contrasting Effects on Cadmium and Arsenic Accumulation in Rice Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]
